molecular formula C8H10N2O2 B11774771 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one

Cat. No.: B11774771
M. Wt: 166.18 g/mol
InChI Key: HAQKJTYYFJFWSB-UHFFFAOYSA-N
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Description

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a fused pyrano-pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with an aldehyde in the presence of a catalyst to form the desired pyrano-pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is unique due to its specific ring structure and the presence of a methyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methyl-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQKJTYYFJFWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(COCC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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